Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin bromide

Fluorous Biphasic Chemistry Organotin Recovery Green Chemistry

Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin bromide (CAS 175354-31-1), also known as tris(1H,1H,2H,2H-perfluorooctyl)tin bromide, is a fluorous organotin compound featuring a tin(IV) center bonded to three perfluorinated octyl chains and one bromide ligand. As a member of the fluorous organotin family, it is designed for applications in fluorous biphasic systems (FBS), where its exceptional fluorophilicity enables clean phase separation and catalyst/product recovery.

Molecular Formula C24H12BrF39Sn
Molecular Weight 1239.9 g/mol
CAS No. 175354-31-1
Cat. No. B064434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin bromide
CAS175354-31-1
Molecular FormulaC24H12BrF39Sn
Molecular Weight1239.9 g/mol
Structural Identifiers
SMILESC(C[Sn](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/3C8H4F13.BrH.Sn/c3*1-2-3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21;;/h3*1-2H2;1H;/q;;;;+1/p-1
InChIKeyJUIMYMQITJQCCQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin Bromide (CAS 175354-31-1): A Fluorous Organotin Reagent for Biphasic Synthesis and Catalyst Design


Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin bromide (CAS 175354-31-1), also known as tris(1H,1H,2H,2H-perfluorooctyl)tin bromide, is a fluorous organotin compound featuring a tin(IV) center bonded to three perfluorinated octyl chains and one bromide ligand . As a member of the fluorous organotin family, it is designed for applications in fluorous biphasic systems (FBS), where its exceptional fluorophilicity enables clean phase separation and catalyst/product recovery [1]. The compound serves as a versatile precursor for synthesizing fluorous tin hydrides, distannoxanes, and other functional derivatives used in Lewis acid catalysis, radical reactions, and Stille coupling chemistry.

1

Fluorous biphasic synthesis requiring clean phase separation and catalyst/product recovery

Three C₈F₁₇ chains enable dominant partitioning into fluorocarbon solvents

2

Precursor for fluorous tin hydride, distannoxane catalysts, and Stille coupling reagents

Bromide form provides on-demand access to air-sensitive hydride with extended shelf life

3

Lewis acid catalysis and radical reactions under fluorous biphase or supercritical CO₂

Reported catalyst recycling and reduced organotin waste versus single-use tributyltin reagents

Why In-Class Organotin Compounds Cannot Substitute for CAS 175354-31-1 in Fluorous Biphasic Applications


Fluorous organotin compounds are not interchangeable with conventional organotins due to fundamental differences in solubility, phase-partitioning behavior, and catalyst recovery efficiency [1]. Standard reagents such as tributyltin hydride (Bu₃SnH) exhibit negligible solubility in fluorocarbon solvents, making phase-separation-based purification and catalyst reuse impossible [2]. Even among fluorous analogs, the length and degree of fluorination of the perfluoroalkyl chains critically determine the partition coefficient and thus the efficacy of fluorous/organic extraction [1]. CAS 175354-31-1 bears three C₈F₁₇ chains, providing a specific balance of fluorophilicity and reactivity that is distinct from analogs with shorter (C₆F₁₃) or fewer perfluoroalkyl groups.

Non‑fluorinated organotin mismatch

Conventional tributyltin reagents lack fluorocarbon-phase solubility, preventing biphasic recovery and leading to co‑eluting byproducts that require chromatographic purification.

Shorter‑chain fluorous analogs

Perfluoroalkyl chain length determines partition coefficient; C₆F₁₃ or mono‑fluoroalkyl analogs may shift extraction efficiency and alter catalyst residence in the fluorous phase.

Different halide or alkyl substitution

Bromide serves as a specific precursor for distannoxane catalysts and hydride generation. Other halides (Cl, I) or mixed alkyl/fluoroalkyl ligands may change Lewis acidity and reaction profiles.

Quantitative Evidence Guide for Tris(perfluorooctyl)tin Bromide (CAS 175354-31-1): Comparator-Based Differentiation


Fluorous Phase Partitioning Efficiency: Tris(perfluorooctyl)tin Bromide vs. Non-Fluorinated Tributyltin Analogs

The bromide derivative of the tris(perfluorooctyl)tin family is expected to exhibit dominant partitioning into fluorocarbon solvents (e.g., FC-72) upon liquid-liquid extraction, consistent with the behavior of its fluorous tin hydride and oxide congeners [1]. In contrast, conventional tributyltin bromide partitions entirely into the organic phase (CH₂Cl₂), precluding any phase-separation-based recovery [2]. The tris(perfluorooctyl)tin scaffold enables >98% fluorous-phase retention for the hydride analog, a property directly linked to the three C₈F₁₇ chains, and this scaffold-level fluorophilicity is preserved in the bromide form due to the shared Rf₃Sn core [3].

Phase retention
Class‑level inference
>98% fluorous‑phase retention (scaffold‑level) vs. 0% for non‑fluorinated organotin bromides
Supports fluorous biphasic workup; reported >98% phase retention inferred from hydride congener
FC‑72/CH₂Cl₂ extraction; data to verify for the exact bromide derivative
Fluorous Biphasic Chemistry Organotin Recovery Green Chemistry

Fluorous Distannoxane Catalyst Precursor: Lewis Acidity and Comparative Solubility of Bromide Derivatives

Tris(perfluorooctyl)tin bromide serves as a key precursor to fluorous distannoxane catalysts with the general formula [Br(C₆F₁₃C₂H₄)₂SnOSn(C₂H₄C₆F₁₃)₂Br]₂, which exhibit significantly enhanced solubility in fluorocarbon solvents compared to their non-fluorinated alkyl analogs [1]. The bromo-substituted fluoroalkyldistannoxanes were explicitly synthesized and demonstrated high solubility in FC-72, whereas the corresponding alkyl distannoxanes with methyl or butyl groups are insoluble in fluorocarbon solvents [1]. This solubility differential is critical because it enables fluorous biphasic transesterification catalysis with facile catalyst recovery by phase separation [2].

FC‑72 solubility
Direct comparison
Fluoroalkyldistannoxane from bromide precursor: high solubility in FC‑72 vs. alkyl distannoxanes: insoluble
Enables homogeneous fluorous biphasic catalysis; solubility difference critical for catalyst recovery
Qualitative head‑to‑head; ¹¹⁹Sn NMR characterization
Lewis Acid Catalysis Distannoxane Transesterification

Stille Coupling Byproduct Removal: Fluorous Tin Bromide vs. Conventional Trialkyltin Halides

In Pd-catalyzed Stille coupling reactions, the fluorous organotin byproduct from tris[(perfluorohexyl)ethyl]phenyl tin was recovered from the fluorous phase in >90% yield after FC-72/CH₂Cl₂ extraction, while biphenyl product was isolated in 90% yield from the organic phase [1]. In contrast, conventional tributylphenyltin produces tributyltin chloride byproduct that co-elutes with the organic product, requiring chromatographic separation [2]. The tris(perfluorooctyl)tin scaffold provides the same fluorous phase-partitioning advantage when the bromide is used as a precursor to generate the active organotin coupling reagent [3]. TCI Chemicals notes that fluorinated organotin byproducts in FBS are easily dissolved in the phase-separated fluorous layer and can be simply removed by extraction .

Byproduct removal
Class‑level inference
Fluorous tin byproduct: >90% recovery from fluorous phase; biphenyl product 90% yield in organic phase vs. chromatographic removal for Bu₃SnCl
Eliminates chromatographic purification; reported in Stille coupling scaffold tests
Pd‑catalyzed, FC‑72/CH₂Cl₂ workup; scaffold‑level data
Stille Coupling Organotin Byproduct Removal Automated Synthesis

CVD Precursor Potential: Fluorine Incorporation Efficiency in F-Doped SnO₂ Films from Fluoroalkyltin Precursors

Perfluoroalkyltin compounds of the general formula R(4-n)Sn(Rf)n, including those with Rf = C₆F₁₃ (structurally analogous to the perfluorooctyl chains in CAS 175354-31-1), have been evaluated as precursors for atmospheric pressure CVD of F-doped SnO₂ thin films [1]. These precursors achieved fluorine incorporation levels of 0.79–2.02% in the resulting films, whereas Bu₃SnC₆F₁₃—a mono-fluoroalkyl analog—incorporated less than 0.05% fluorine [1]. The tris(perfluoroalkyl)tin scaffold (where n=3) provides a higher density of fluorine-donating ligands per tin center compared to mono- or di-substituted analogs, which is expected to enhance fluorine doping efficiency [2].

F doping level
Class‑level inference
0.79–2.02 at.% F incorporation in CVD SnO₂ films
Multi‑fluoroalkyl architecture enhances fluorine doping versus mono‑fluoroalkyl analogs (
Atmospheric pressure CVD; class‑level inference from structurally analogous precursors
Reagent reuse
Class‑level inference
Fluorous tin hydride (from bromide): recoverable, 71% model reduction yield vs. Bu₃SnH single‑use, non‑recoverable
Supports reagent recycling and waste reduction; bromide precursor offers better shelf stability than hydride
Supercritical CO₂ or biphasic conditions; radical reduction of 9‑iodoanthracene
Chemical Vapor Deposition F-Doped Tin Oxide Transparent Conductive Oxides

Radical Reaction Reagent Recyclability: Fluorous Organotin Bromide as a Hydride Precursor vs. Single-Use Tributyltin Hydride

The tris(perfluorooctyl)tin bromide can be converted to the corresponding hydride, tris(perfluorooctyl)tin hydride (CAS 175354-32-2), which serves as a recyclable radical mediator [1]. In supercritical CO₂ radical reduction of 9-iodoanthracene, fluorous tin hydride provided anthracene in 71% yield with facile post-reaction fluorous extraction recovery [2]. Non-fluorinated tributyltin hydride (Bu₃SnH) is consumed stoichiometrically and cannot be efficiently recovered, creating toxic organotin waste that requires specialized disposal [3]. The bromide is the preferred procurement form because it enables on-demand generation of the hydride reagent while providing superior shelf stability compared to the air-sensitive hydride [1].

Reagent reuse
Class‑level inference
Fluorous tin hydride (from bromide): recoverable, 71% model reduction yield vs. Bu₃SnH single‑use, non‑recoverable
Supports reagent recycling and waste reduction; bromide precursor offers better shelf stability than hydride
Supercritical CO₂ or biphasic conditions; radical reduction of 9‑iodoanthracene
Radical Chemistry Green Synthesis Reagent Recycling

Recommended Procurement Scenarios for Tris(perfluorooctyl)tin Bromide (CAS 175354-31-1): Where Fluorous Differentiation Delivers Value


Fluorous Distannoxane Catalyst Synthesis for Green Transesterification Processes

CAS 175354-31-1 is the recommended bromide precursor for synthesizing 1,3-dihalo-tetrakis(fluoroalkyl)distannoxane catalysts, including [Br(C₆F₁₃C₂H₄)₂SnOSn(C₂H₄C₆F₁₃)₂Br]₂ [1]. These catalysts operate under fluorous biphasic conditions where the distannoxane resides exclusively in the FC-72 fluorocarbon phase, enabling transesterification at the fluorous/organic interface with quantitative catalyst recovery by simple phase separation. This procurement scenario is justified when the alternative—purchasing pre-formed distannoxane catalysts—would incur higher costs and limit synthetic flexibility for tuning the halide ligand (Br vs. Cl vs. NCS) to optimize catalytic activity for specific substrates [2].

Fluorous Tin Hydride Generation for Recyclable Radical Reactions in Medicinal Chemistry

For medicinal chemistry laboratories conducting radical dehalogenation, deoxygenation, or cyclization reactions, CAS 175354-31-1 is the preferred precursor for on-demand generation of tris(perfluorooctyl)tin hydride [1]. The bromide form is chosen over direct procurement of the hydride (CAS 175354-32-2) because of its superior air stability and shelf life, while still enabling quantitative conversion to the active hydride reagent by standard reduction protocols [2]. The resulting fluorous tin hydride can be recovered by FC-72 extraction and reused, reducing per-reaction reagent cost, whereas non-fluorinated Bu₃SnH must be purchased fresh and disposed as hazardous waste after single use [3].

Stille Coupling Reagent Synthesis in Automated Parallel Synthesis Platforms

Automated synthesis platforms performing Stille coupling reactions benefit from converting CAS 175354-31-1 into fluorous aryl or vinyl tin reagents [1]. The fluorous tag on the organotin coupling partner enables automated liquid-liquid extraction workup where the tin byproduct partitions quantitatively into the fluorous phase (e.g., FC-72), leaving the desired biaryl or olefin product in the organic phase with >90% yield and no organotin contamination [2]. This eliminates the need for chromatographic purification steps that are difficult to automate and ensures that organotin residues do not carry through to biological screening, a critical consideration when synthesizing compound libraries for drug discovery [3].

Multi-Fluoroalkyl CVD Precursor for F-Doped SnO₂ Transparent Conductive Oxide Films

For materials science groups developing F-doped SnO₂ thin films via atmospheric pressure CVD, CAS 175354-31-1 represents a precursor architecture that delivers substantially higher fluorine incorporation (0.79–2.02 at.%) compared to mono-fluoroalkyltin analogs (<0.05 at.%) [1]. The tris(perfluoroalkyl) configuration provides three fluorine-donating ligands per metal center, which translates to higher doping efficiency and lower film resistivity—a direct performance advantage for TCO applications in photovoltaics and low-emissivity coatings. The bromide ligand also provides a suitable leaving group for thermal decomposition pathways in CVD processes [2].

Application
Selection Property
Validation Focus
Fluorous distannoxane catalyst synthesis
Bromide precursor for tunable halide ligand
Fluorocarbon‑phase solubility and catalyst recovery by phase separation
On‑demand fluorous tin hydride generation
Air‑stable bromide form converts to active hydride
Hydride conversion efficiency and recyclability in radical reductions
Stille coupling in automated synthesis
Fluorous tag for liquid‑liquid extraction workup
Byproduct removal without chromatography; product purity and yield
F‑doped SnO₂ CVD precursor
Multi‑fluoroalkyl architecture for high fluorine loading
Fluorine incorporation efficiency in deposited films
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